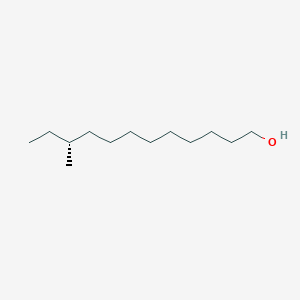
1-Dodecanol, 10-methyl-, (10R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecanol, 10-methyl-, (10R)- is an organic compound with the molecular formula C13H28O. It is a type of fatty alcohol, which is a class of organic compounds consisting of a long aliphatic chain with a hydroxyl group (-OH) at one end. This compound is known for its use in various industrial applications, including the production of surfactants, lubricants, and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Dodecanol, 10-methyl-, (10R)- can be synthesized through several methods. One common synthetic route involves the hydrogenation of fatty acids or their methyl esters derived from natural sources such as palm kernel oil or coconut oil. The reaction conditions typically involve the use of a catalyst, such as nickel or palladium, under high pressure and temperature.
Industrial Production Methods
Industrial production of 1-Dodecanol, 10-methyl-, (10R)- often employs the Ziegler process, which involves the oligomerization of ethylene followed by oxidation and hydrogenation. Another method is the Bouveault-Blanc reduction of ethyl laurate, which involves the reduction of the ester to the corresponding alcohol using sodium and ethanol.
Análisis De Reacciones Químicas
Types of Reactions
1-Dodecanol, 10-methyl-, (10R)- undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Forms 10-methyl-1-dodecanal or 10-methyl-1-dodecanoic acid.
Reduction: Forms 10-methyl-dodecane.
Substitution: Forms 10-methyl-1-dodecyl halides.
Aplicaciones Científicas De Investigación
1-Dodecanol, 10-methyl-, (10R)- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of surfactants and other organic compounds.
Biology: Studied for its effects on cell membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an emollient in topical formulations.
Industry: Used in the production of lubricants, detergents, and personal care products.
Mecanismo De Acción
The mechanism of action of 1-Dodecanol, 10-methyl-, (10R)- involves its interaction with cell membranes. Due to its hydrophilic and lipophilic properties, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function.
Comparación Con Compuestos Similares
Similar Compounds
1-Dodecanol: A straight-chain fatty alcohol with similar properties but lacks the methyl group at the 10th position.
1-Tetradecanol: A longer-chain fatty alcohol with two additional carbon atoms.
1-Decanol: A shorter-chain fatty alcohol with two fewer carbon atoms.
Uniqueness
1-Dodecanol, 10-methyl-, (10R)- is unique due to the presence of the methyl group at the 10th position, which can influence its physical and chemical properties, such as melting point, boiling point, and reactivity. This structural difference can also affect its interaction with biological membranes and its overall functionality in various applications.
Propiedades
Número CAS |
71777-32-7 |
|---|---|
Fórmula molecular |
C13H28O |
Peso molecular |
200.36 g/mol |
Nombre IUPAC |
(10R)-10-methyldodecan-1-ol |
InChI |
InChI=1S/C13H28O/c1-3-13(2)11-9-7-5-4-6-8-10-12-14/h13-14H,3-12H2,1-2H3/t13-/m1/s1 |
Clave InChI |
PVVKVEDVVCORDX-CYBMUJFWSA-N |
SMILES isomérico |
CC[C@@H](C)CCCCCCCCCO |
SMILES canónico |
CCC(C)CCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


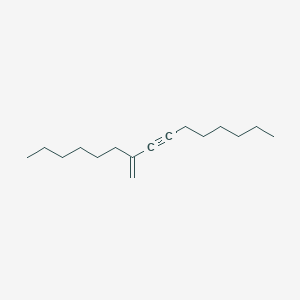
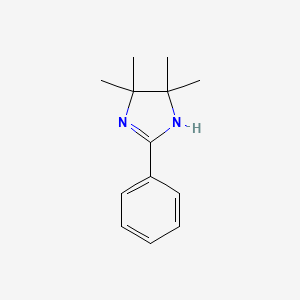
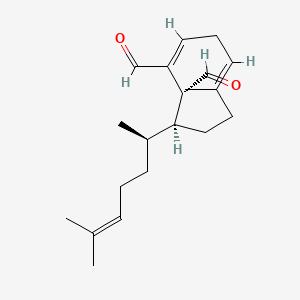
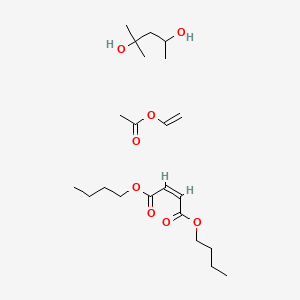


![1,2,5-Oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone]](/img/structure/B14473790.png)
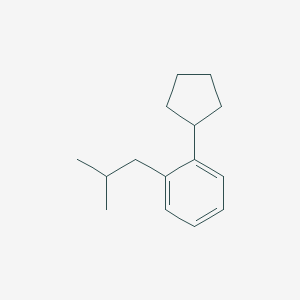
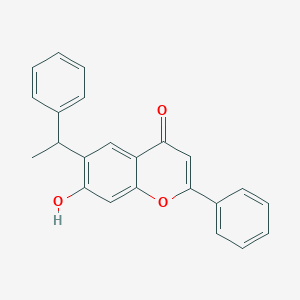
![N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14473816.png)
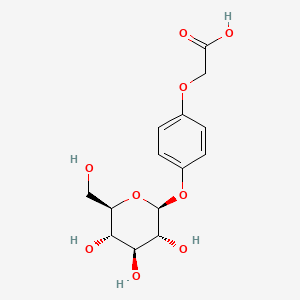
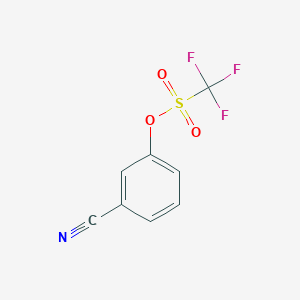
![5-(Propan-2-ylidene)bicyclo[2.1.0]pentane](/img/structure/B14473854.png)

